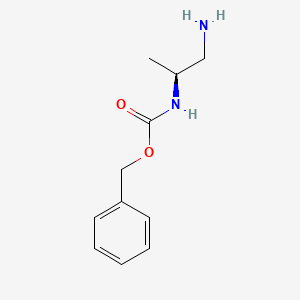
(S)-Benzyl (1-aminopropan-2-yl)carbamate
Vue d'ensemble
Description
“(S)-Benzyl (1-aminopropan-2-yl)carbamate” is a type of carbamate ester . Carbamate esters are an important class of organic compounds widely used in the chemical industry . They are typically synthesized through the reaction of amines with carbon dioxide .
Synthesis Analysis
The synthesis of carbamates like “this compound” can be achieved through carbamoylation . This involves a one-pot reaction of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of urea, carbamates, and thiocarbamates .Chemical Reactions Analysis
Carbamates like “this compound” can be formed through the reaction of primary and secondary alkylamines with carbon dioxide . In polar aprotic solvents, a carbamic acid is the dominant species, while in non-polar solvents, two equivalents of amine react with carbon dioxide to form a carbamate .Applications De Recherche Scientifique
Metabolic Stability and Hydrolysis
The metabolic stability of carbamates, including structures similar to (S)-Benzyl (1-aminopropan-2-yl)carbamate, is influenced by their molecular makeup. Research indicates that the metabolic lability of carbamates decreases with specific substituent patterns, providing insights into their design for increased metabolic stability, potentially influencing the development of drugs or prodrugs (Vacondio, Silva, Mor, & Testa, 2010).
Applications in Epilepsy Therapy
The exploration of alkyl-carbamates, including compounds structurally related to this compound, in epilepsy therapy reveals varying levels of success and challenges, including adverse events. This highlights the need for understanding molecular mechanisms and clinical efficacy to improve therapeutic outcomes (Löscher, Sills, & White, 2021).
Supramolecular Chemistry and Biomedical Applications
The use of benzene-1,3,5-tricarboxamide derivatives in supramolecular chemistry and biomedical applications showcases the versatility of these compounds. Their ability to self-assemble into nanometer-sized structures and their multivalent nature for biomedical applications point to the potential of this compound-related structures in nanotechnology and medicine (Cantekin, de Greef, & Palmans, 2012).
Anthelmintic Applications
The study of albendazole and mebendazole's effects on Hymenolepis species highlights the chemotherapeutic potential of benzimidazole carbamates, which share a functional group with this compound. These insights can guide the development of new anthelmintics with improved efficacy and safety profiles (McCracken, Lipkowitz, & Dronen, 2004).
Catalytic Reduction and Synthesis
The catalytic reduction of aromatic nitro compounds using CO, which can lead to the synthesis of carbamates, highlights innovative approaches to synthesizing valuable chemical entities. This method's exploration could provide novel pathways for synthesizing this compound and related compounds with practical value (Tafesh & Weiguny, 1996).
Mécanisme D'action
Orientations Futures
The future directions in the field of carbamates like “(S)-Benzyl (1-aminopropan-2-yl)carbamate” involve the development of environmentally friendly processes for the synthesis of various amine-based materials on an industrial scale . This includes the use of solid carbamates as synthetic equivalents to liquid amines for the preparation of organic imines .
Propriétés
IUPAC Name |
benzyl N-[(2S)-1-aminopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9(7-12)13-11(14)15-8-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFHGJCSVCTZJU-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(4-methoxyphenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]-1-ethanone](/img/structure/B3135290.png)
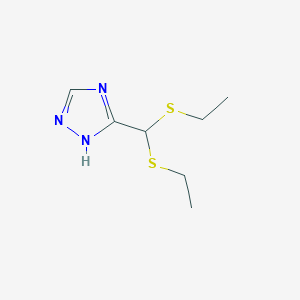
![1-(4-chlorophenyl)-3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]urea](/img/structure/B3135294.png)

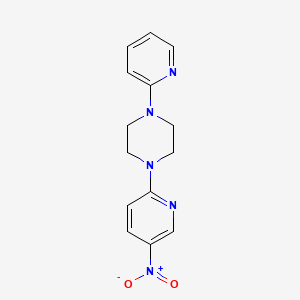
![N-[2-(allyloxy)-5-bromobenzyl]-N'-(2,4-dichlorophenyl)-N-methylurea](/img/structure/B3135324.png)
![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3135325.png)
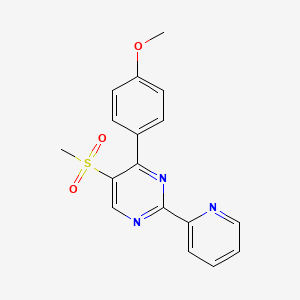
![7-Methyl-4-(2-pyridinyl)isoxazolo[3,4-d]pyridazine](/img/structure/B3135336.png)
![Boronic acid, B-(9,9,9',9'-tetramethyl[2,2'-bi-9H-fluoren]-7-yl)-](/img/structure/B3135359.png)
![(10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)boronic acid](/img/structure/B3135367.png)
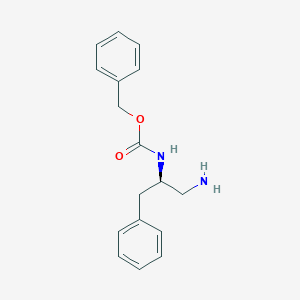
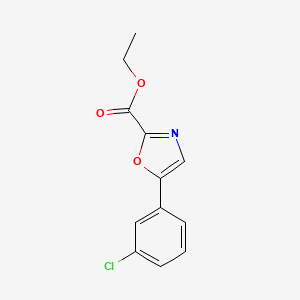
![methyl 5-cyano-1-(4-fluorophenyl)-4-[(E)-2-(furan-2-yl)ethenyl]-6-oxopyridazine-3-carboxylate](/img/structure/B3135388.png)